molecular formula C13H9ClO4S B6406529 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261979-05-8

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406529
CAS No.: 1261979-05-8
M. Wt: 296.73 g/mol
InChI Key: PIRFPCFEOLYZPR-UHFFFAOYSA-N
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Description

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene ring bearing a methoxycarbonyl group

Properties

IUPAC Name

2-chloro-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFPCFEOLYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691000
Record name 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-05-8
Record name 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For example, using dimethyl terephthalate as a starting material can be an economical choice .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but with a bromo group instead of a thiophene ring.

    2-Chloro-4-(methoxycarbonyl)benzoic acid: Lacks the thiophene ring, making it less complex.

Uniqueness

2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is unique due to the presence of both a chloro group and a thiophene ring with a methoxycarbonyl group.

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